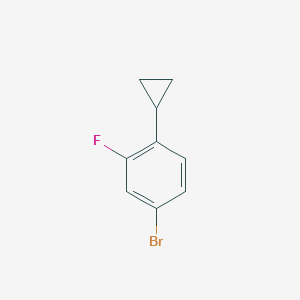

4-Bromo-1-cyclopropyl-2-fluorobenzene

Beschreibung

4-Bromo-1-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H8BrF. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, cyclopropyl, and fluorine groups.

Eigenschaften

IUPAC Name |

4-bromo-1-cyclopropyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTQKNPPVYOBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to produce high-quality 4-Bromo-1-cyclopropyl-2-fluorobenzene .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are typically used under mild conditions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

Coupling Products: Biaryl compounds are commonly produced through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Bromo-1-cyclopropyl-2-fluorobenzene is primarily utilized as a building block in the synthesis of biologically active compounds. The presence of both bromine and fluorine atoms contributes to the compound's lipophilicity and biological activity.

Synthesis of Antidiabetic Agents

One significant application is its role as an intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes mellitus. Dapagliflozin is a sodium-glucose cotransporter 2 inhibitor, and 4-bromo-1-cyclopropyl-2-fluorobenzene serves as a precursor in its synthesis pathway. The reaction involves several steps, including bromination and substitution reactions that yield the desired pharmacophore .

Anticancer Compounds

Research has indicated that derivatives of 4-bromo-1-cyclopropyl-2-fluorobenzene exhibit anticancer properties. The compound can be modified to enhance its interaction with specific biological targets, leading to the development of novel anticancer agents. Studies have shown that certain derivatives can inhibit tumor growth in vitro, making them candidates for further development .

Material Science Applications

In material science, 4-bromo-1-cyclopropyl-2-fluorobenzene is explored for its potential use in polymer chemistry and as a precursor for advanced materials.

Polymer Synthesis

The compound can be employed in the synthesis of specialty polymers through reactions such as polymerization or cross-linking. Its unique structure allows for the introduction of functional groups that can enhance the properties of polymers, such as thermal stability and chemical resistance .

Organic Electronics

Research into organic electronics has identified 4-bromo-1-cyclopropyl-2-fluorobenzene as a potential component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned through substitution reactions, enabling the design of materials with optimal charge transport characteristics .

Synthesis Pathways

A detailed examination of synthetic pathways reveals multiple methods for producing 4-bromo-1-cyclopropyl-2-fluorobenzene. One notable method involves the reaction of cyclopropyl bromide with fluorobenzene under specific catalytic conditions, yielding high purity products suitable for further applications .

In vitro studies conducted on various derivatives have demonstrated significant biological activity against cancer cell lines. For instance, modifications to the cyclopropyl group have led to enhanced potency and selectivity against specific cancer types, suggesting a promising avenue for drug development .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 4-Bromo-1-cyclopropyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution. The presence of electron-withdrawing groups like bromine and fluorine influences the reactivity and selectivity of the compound in various reactions .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

4-Bromo-1-cyclopropyl-2-fluorobenzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom at the para position, a fluorine atom at the meta position, and a cyclopropyl group at the ortho position of a benzene ring. This structural arrangement contributes to its distinctive chemical properties and potential biological activities.

The compound has the molecular formula C₉H₈BrF. The presence of both bromine and fluorine enhances its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry and materials science. Various synthetic methods can produce 4-Bromo-1-cyclopropyl-2-fluorobenzene, often involving halogenation reactions or cyclopropyl group incorporation into aromatic systems .

Antimicrobial Properties

Research on brominated compounds indicates that halogenated benzene derivatives often exhibit antimicrobial activities. For instance, studies on similar compounds have shown that electron-withdrawing groups like bromine can enhance antibacterial efficacy against various Gram-positive and Gram-negative bacteria . The incorporation of a cyclopropyl group may also influence these properties, as seen in other studies where structural modifications led to increased biological activity .

Anticancer Potential

While direct studies on 4-Bromo-1-cyclopropyl-2-fluorobenzene are scarce, related compounds with similar structures have demonstrated anticancer properties. For example, derivatives containing halogens have been evaluated for their cytotoxic effects against human cancer cell lines, showing varying degrees of inhibition depending on their structural features . This suggests that 4-Bromo-1-cyclopropyl-2-fluorobenzene could potentially exhibit similar activities worth exploring.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of 4-Bromo-1-cyclopropyl-2-fluorobenzene, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Molecular Formula | Key Features | Biological Activity Potential |

|---|---|---|---|

| 4-Bromofluorobenzene | C₆H₄BrF | Contains bromine and fluorine; no cyclopropyl | Moderate antibacterial activity reported |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | Similar halogenation pattern; lacks cyclopropyl group | Anticancer activity in some derivatives |

| 4-Bromo-N-cyclopropyl-2-fluorobenzamide | C₁₀H₉BrFNO | Contains amide group; different functional properties | Exhibited significant SGLT2 inhibition |

| 4-Bromo-2-fluoro-N-isopropylbenzamide | C₁₀H₉BrFNO | Similar structure but with isopropyl instead of cyclopropyl | Potential for varied biological effects |

Case Studies and Research Findings

While specific case studies on 4-Bromo-1-cyclopropyl-2-fluorobenzene are lacking, several related studies provide insights into its potential applications:

- Antibacterial Activity : A study evaluating various alkaloids found that modifications with bromine enhanced antibacterial activity against specific pathogens . This suggests that similar modifications in 4-Bromo-1-cyclopropyl-2-fluorobenzene could yield beneficial antimicrobial properties.

- Anticancer Activity : Research on halogenated compounds has shown promising results in inhibiting cancer cell growth. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines . This raises the possibility that 4-Bromo-1-cyclopropyl-2-fluorobenzene might also exhibit anticancer effects.

- Pharmacological Applications : The compound's structural features may allow it to act as an intermediate in the synthesis of more complex pharmaceuticals, potentially leading to new therapeutic agents with enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.